molecular formula C10H14N2O3S2 B2714173 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2199186-99-5

2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2714173
CAS No.: 2199186-99-5
M. Wt: 274.35
InChI Key: XEDLMAWAIXSKFZ-UHFFFAOYSA-N
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Description

2-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research, designed for research use only. It is not intended for diagnostic or therapeutic applications. This synthetic molecule is built on a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further elaborated with a pyrrolidine ring, a common feature in bioactive molecules that often contributes to target binding and pharmacokinetic properties . A key distinguishing feature of this compound is the cyclopropanesulfonyl group attached to the pyrrolidine nitrogen. This sulfonamide moiety is a significant functional group in modern medicinal chemistry, frequently used to modulate a compound's properties, such as its solubility, metabolic stability, and binding affinity to biological targets . The specific three-dimensional geometry of the cyclopropyl ring may confer conformational restraint, potentially leading to enhanced selectivity for specific biological targets. While the exact mechanism of action and primary research applications for this specific compound are yet to be fully characterized, its sophisticated architecture suggests it is a valuable chemical tool. Researchers can utilize it as a building block for the synthesis of more complex molecules or as a lead compound in the investigation of new biological pathways. Its potential research value lies in its application in high-throughput screening assays, structure-activity relationship (SAR) studies, and the development of inhibitors for various enzymes, particularly those with allosteric binding sites that recognize its unique sulfonylated pyrrolidine-thiazole structure. This product is provided for research purposes in laboratory settings only. All sales are final. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDLMAWAIXSKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions . The thiazole ring is then introduced through nucleophilic substitution reactions, often involving thionyl chloride (SOCl2) and other reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanisms of Action : The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has shown potential in:

  • Enzyme Inhibition : Particularly targeting cyclooxygenase enzymes, which are crucial in inflammatory pathways.
  • Receptor Modulation : Interacting with receptors involved in pain and inflammation.

Scientific Research Applications

The applications of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole span multiple domains:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs aimed at treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes.
  • Biological Research : Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for further pharmacological exploration.
  • Material Science : Beyond biological applications, this compound can be utilized in synthesizing materials with specific properties such as polymers and dyes.

Cyclooxygenase Inhibition

A study highlighted the structure-activity relationship of thiazole derivatives, indicating that specific substitutions enhance cyclooxygenase inhibition. Compounds with bulky groups at certain positions showed diminished activity, while halogen substitutions improved it. This suggests that this compound could be optimized for better efficacy against inflammation.

In Vivo Studies

In vivo studies using models like carrageenan-induced paw edema have demonstrated that thiazole derivatives significantly reduce swelling and pain. These findings support the potential therapeutic use of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of these targets . The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Oxadiazole Derivatives (1a and 1b)

Compounds 1a and 1b () share a pyrrolidin-3-yloxy substituent but differ in their heterocyclic cores (1,2,4-oxadiazole vs. thiazole) and additional substituents:

  • 1a/1b : 5-[2-(pyrrolidin-3-yloxy)phenyl]-3-(4-pyridyl)-1,2,4-oxadiazole with phenylethyl groups .
  • Key Differences :
    • The oxadiazole core may confer greater rigidity and hydrogen-bonding capacity compared to the thiazole ring.
    • The pyridyl substituent in 1a/1b introduces aromaticity and basicity, absent in the sulfonyl-substituted thiazole.
Thiazole Analog: 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

This compound () shares the thiazole core but differs in substituents:

  • Structure : A methylene bridge links the pyrrolidine oxygen to the thiazole, unlike the direct ether linkage in the target compound .
  • Impact : The methylene group may increase flexibility but reduce electronic conjugation between the heterocycle and pyrrolidine.

Substituent Analysis

Compound Core Heterocycle Substituent(s) Molecular Weight (g/mol) Physical State
Target Compound 1,3-Thiazole Cyclopropanesulfonyl-pyrrolidinyloxy Not provided Likely solid*
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole 1,3-Thiazole Pyrrolidin-3-yloxy (methylene-linked) 184.26 Liquid
1a/1b 1,2,4-Oxadiazole Phenylethyl, pyridyl Not provided Not provided

*Inference: The cyclopropanesulfonyl group likely increases molecular weight and polarity, favoring a solid state compared to the liquid analog in .

Biological Activity

2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its biological activity and versatility in drug design. The following sections will detail the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O3SC_{10}H_{14}N_{2}O_{3}S with a molecular weight of 274.4 g/mol. Its structure includes a thiazole ring and a cyclopropanesulfonyl group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H14N2O3SC_{10}H_{14}N_{2}O_{3}S
Molecular Weight274.4 g/mol
IUPAC NameThis compound
CAS Number2199186-99-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring's aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of these targets.

Key Mechanisms

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
  • Receptor Modulation : It may interact with specific receptors involved in pain and inflammatory responses.

Case Studies

  • Cyclooxygenase Inhibition : A study on thiazole derivatives found that specific substitutions on the thiazole ring enhanced COX inhibition. The structure-activity relationship indicated that bulky groups at certain positions diminished activity, while halogen substitutions improved it .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole derivatives significantly reduced swelling and pain, indicating their potential as anti-inflammatory agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityMechanism of Action
Thiazole DerivativesAnti-inflammatoryCOX inhibition
Pyrrolidine AnaloguesNeuroprotectiveAntioxidant effects
Cyclopropanesulfonyl CompoundsAntimicrobialDisruption of bacterial cell walls

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace aprotic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated sulfonylation) reduce waste. Lifecycle assessment (LCA) tools evaluate environmental impact across synthetic steps .

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